2-(Hydroxy-phenyl-methyl)-cyclohexanone

Heterogeneous Catalysis Aldol Reaction Synthetic Yield

Researchers face inconsistent yields and purity in synthesizing β-hydroxy ketone intermediates. 2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7) offers a well-characterized scaffold to overcome this. · Optimized Production: Achieved 55.7% yield via heterogeneous catalysis (immobilized picolylamine on zirconia), ensuring scalable, cost-effective sourcing. · Targeted Bioactivity: Exhibits selective cytotoxicity against HCT116 colon cancer cells (IC50 = 25 µM), providing a validated starting point for oncology programs. · Chiral Applications: The (2R,1'R)-enantiomer serves as a critical tool for stereoselective enzyme studies and catalyst benchmarking. Bulk quantities available.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 13161-18-7
Cat. No. B081217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxy-phenyl-methyl)-cyclohexanone
CAS13161-18-7
Synonyms2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2
InChIKeyYQBZNNFVXOBDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxy-phenyl-methyl)-cyclohexanone Procurement Guide


2-(Hydroxy-phenyl-methyl)-cyclohexanone (CAS 13161-18-7), also known as 2-[hydroxy(phenyl)methyl]cyclohexan-1-one, is a white solid with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is primarily utilized as a key pharmaceutical intermediate in the synthesis of various compounds and is a β-hydroxy ketone characterized by a phenyl group and a hydroxyl group attached to the same carbon on the cyclohexanone ring .

Generic Substitution Risks for 2-(Hydroxy-phenyl-methyl)-cyclohexanone


The molecular architecture of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, specifically the β-hydroxy ketone motif with an α-phenyl substituent, dictates its unique reactivity and biological profile. Simple substitution with other cyclohexanone derivatives or β-hydroxy ketones, such as 2-(hydroxy(phenyl)methyl)cyclopentanone or 2-methylcyclohexanone, can lead to significant deviations in reaction outcomes, target binding affinity, and biological activity due to changes in ring strain, steric hindrance, and hydrogen bonding capabilities [1]. The specific stereochemistry and substitution pattern are critical for its intended applications, and thus, generic substitution without rigorous validation poses a high risk of experimental failure or compromised product quality .

2-(Hydroxy-phenyl-methyl)-cyclohexanone Comparative Evidence


Catalytic Efficiency in Aldol Reactions

The synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via the aldol reaction of cyclohexanone with benzaldehyde demonstrates a clear catalytic advantage when using an immobilized picolylamine on zirconia heterogeneous catalyst. This system achieves a yield of 55.7% [1]. In contrast, traditional homogeneous catalytic approaches for similar β-hydroxy ketone syntheses often report yields below 40% under comparable reaction times and temperatures, or require more forcing conditions to achieve higher conversions [2].

Heterogeneous Catalysis Aldol Reaction Synthetic Yield

Cytotoxicity Selectivity in Cancer Cell Lines

2-(Hydroxy-phenyl-methyl)-cyclohexanone exhibits a differential cytotoxic profile across various human cancer cell lines. It shows the highest potency against HCT116 colon cancer cells (IC50 = 25 µM), followed by MCF-7 breast cancer cells (IC50 = 30 µM), and lower activity against HeLa cervical cancer cells (IC50 = 40 µM) . This selectivity profile distinguishes it from broad-spectrum cytotoxic agents like doxorubicin, which typically has low nanomolar IC50 values across these lines but is associated with significant cardiotoxicity, or from more selective agents that may be ineffective against colon cancer [1].

Cancer Research Cytotoxicity Antiproliferative Activity

Enantiomer-Specific Biological Activity

The (2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one enantiomer of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is specifically utilized in studies of enzyme-catalyzed reactions and chiral recognition, whereas its (2S)-2-[(S)-hydroxy(phenyl)methyl]cyclohexan-1-one enantiomer exhibits different biological activity profiles . This is a well-established phenomenon in pharmacology where enantiomers of the same molecule can have vastly different interactions with biological targets, as seen with drugs like ibuprofen or thalidomide [1].

Chiral Recognition Enzyme Catalysis Stereoselective Activity

2-(Hydroxy-phenyl-methyl)-cyclohexanone Application Scenarios


Heterogeneous Catalytic β-Hydroxy Ketone Synthesis

2-(Hydroxy-phenyl-methyl)-cyclohexanone is an ideal candidate for large-scale production using immobilized picolylamine on zirconia catalysts. The heterogeneous system provides a high yield of 55.7% under mild conditions (80°C, 4 hours) [1]. This approach is particularly advantageous for pharmaceutical intermediate manufacturing where catalyst recovery, product purity, and process economics are paramount. The ability to reuse the catalyst without significant loss in activity further enhances the sustainability and cost-effectiveness of the production process.

Colon Cancer Lead Compound

Given its selective cytotoxicity profile against HCT116 colon cancer cells (IC50 = 25 µM) relative to other cancer cell lines like HeLa (IC50 = 40 µM), 2-(Hydroxy-phenyl-methyl)-cyclohexanone serves as a promising starting scaffold for the rational design of novel anticancer agents with improved selectivity for colorectal cancers [1]. Medicinal chemistry efforts can focus on optimizing this lead to enhance potency while maintaining or improving the inherent selectivity window, potentially reducing off-target effects associated with current treatments.

Chiral Probe for Enzyme Studies

The (2R,1'R)-enantiomer of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is a valuable tool for academic and industrial research groups studying enzyme-catalyzed reactions, particularly those involving stereoselective transformations [1]. Its distinct chiral environment makes it suitable for use as a substrate or inhibitor in mechanistic studies, helping to elucidate the active site geometry and selectivity determinants of various enzymes. This application is critical for the development of enantioselective catalysts and chiral drugs.

β-Hydroxy Ketone Reactivity Benchmark

As a well-defined β-hydroxy ketone with both phenyl and hydroxyl functional groups, this compound can serve as a benchmark for comparing the performance of new catalysts or reaction conditions in aldol and related transformations. Its established yield under specific heterogeneous catalytic conditions (55.7% with immobilized picolylamine on zirconia) provides a clear reference point for evaluating the efficiency of novel synthetic methodologies [1]. This facilitates the objective assessment of new catalytic systems and reaction protocols.

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